![molecular formula C20H21N5O2 B2491103 N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954816-95-6](/img/structure/B2491103.png)
N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide often involves multiple steps, including acetylation, cyclization, and the reaction of amino-triazoles with acyl derivatives. For instance, N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives can be prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by further reactions with various aromatic aldehydes to afford substituted acrylamides, which can then undergo cyclisation to yield triazole derivatives (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including their N-acetylated forms, can be characterized using techniques such as 1H NMR, IR spectroscopy, and X-ray diffraction crystallography. These techniques help in understanding the molecular conformation, intermolecular and intramolecular hydrogen bonding, and overall structural stability of the compound (Dzygiel et al., 2004).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including Dimroth rearrangements, which involve the heating of substituted amino-triazoles to afford acetyl derivatives of isomeric anilino-triazoles. These rearrangements and the subsequent reactions highlight the chemical versatility and reactivity of the triazole core (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, can be determined using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. These properties are crucial for understanding the compound's stability and suitability for various applications (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties of N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide derivatives, such as reactivity towards different reagents, susceptibility to acetylation, and behavior in various chemical reactions, are key to understanding their potential applications in synthesis and drug design. For example, the susceptibility of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate to acetylation and the regioselective outcomes of such reactions provide insights into the compound's chemical behavior (Dzygiel et al., 2004).
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13(2)19-18(23-24-25(19)17-7-5-4-6-8-17)20(27)22-16-11-9-15(10-12-16)21-14(3)26/h4-13H,1-3H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZPVTLXLQKIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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